Indigotindisulfonic acid
Description
Historical Perspectives and Evolution of Research
The history of indigotindisulfonic acid is intrinsically linked to that of its precursor, indigo (B80030), a dye with a legacy spanning millennia.
The use of indigo dye, extracted from plants of the Indigofera genus, dates back over 5,000 years, with evidence of its use in ancient civilizations in India, Egypt, and East Asia. nonameglobal.commedium.com For centuries, the process of extracting the dye was a complex, labor-intensive craft involving the fermentation of plant leaves to release the indigo precursor, indican, which was then oxidized to form the insoluble blue dye. medium.comonlinequiltmagazine.comvasudhaavastrram.in
The scientific investigation into indigo's chemical nature intensified in the 19th century. A major breakthrough came when the German chemist Adolf von Baeyer began his work on the dye in 1865, successfully describing its first synthesis in 1878 and eventually determining its chemical structure in 1883. wikipedia.orgwordpress.com The earliest known use of the term "indigotin-disulfonic" in the English language is traced to 1874. oed.com this compound itself, also known as indigo carmine (B74029) in its salt form, was discovered in the 18th century and is created by the process of aromatic sulfonation of indigo. ncats.iowikipedia.orgmacsenlab.com This process renders the characteristically insoluble indigo pigment soluble in water, a crucial modification that expanded its applications. wikipedia.org
The late 19th and early 20th centuries marked a definitive shift from natural sourcing to industrial chemical synthesis for indigo and its derivatives. Frustrated by the high cost and British control over the natural indigo trade, German chemical companies heavily invested in developing synthetic alternatives. wordpress.com
The breakthrough was the Heumann synthesis, developed in 1897, which provided an economically viable route starting from N-(2-carboxyphenyl)glycine. wikipedia.org By 1897, BASF had launched a commercially feasible manufacturing process. wikipedia.org This development, along with the Heumann-Pfleger synthesis (1901), led to a dramatic increase in the production of synthetic indigo. mkscienceset.commdpi.com In 1897, 19,000 tons of indigo were produced from plant sources; by 1914, this figure had plummeted to just 1,000 tons as synthetic production dominated the market. wikipedia.org This industrial-scale synthesis made high-purity indigo readily available, facilitating the production of derivatives like this compound. German patent DE201108 describes a synthesis pathway for indigotindisulfonate sodium. googleapis.comgoogle.com Subsequent research in the 20th and 21st centuries has focused on refining these synthesis processes and developing methods for producing substantially pure forms of the compound, as detailed in various patents. googleapis.comgoogle.com
The academic understanding of this compound has progressed through several key milestones. Following the elucidation of indigo's structure by Baeyer, the characterization of its sulfonated derivative became a focus. wordpress.com A significant area of study has been its properties as an indicator. It functions as a pH indicator, changing from blue to yellow between pH 11.4 and 13.0, and also serves as a redox indicator, turning yellow upon reduction. wikipedia.orgjustia.com
Another major milestone was the application of its salt, indigo carmine, in medicine. For many years, it has been used as a diagnostic dye to test kidney function and to localize ureteral orifices during urological and gynecological surgery. macsenlab.comnih.govnih.govnih.gov The compound is rapidly filtered by the kidneys and its distinct blue color allows for visualization of the urinary tract. drugbank.comnih.gov More recent research has delved into its mechanism of action, with studies suggesting it may inhibit endothelium-dependent relaxation related to nitric oxide. drugbank.com A modern milestone in its application was the 2022 FDA approval for the intravenous use of its sodium salt to aid in visualizing ureter integrity during cystoscopic assessments. nih.govdrugbank.comdrugbank.com
Nomenclature and Chemical Classification
The precise naming and classification of this compound are essential for its identification in a scientific context.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound can be presented in a few ways depending on the specific representation of its tautomeric form. One accepted IUPAC name is 2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid . smolecule.comnih.gov An alternative systematic name is (2E)-3-Oxo-2-(3-oxo-5-sulfo-1,3-dihydro-2H-indol-2-ylidene)-5-indolinesulfonic acid . chemspider.com The commonly used salt form, indigo carmine, has the preferred IUPAC name Disodium (B8443419) [2(2′)E]-3,3′-dioxo-1,1′,3,3′-tetrahydro[2,2′-biindolylidene]-5,5′-disulfonate . wikipedia.org
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid smolecule.comnih.gov |
| CAS Number | 483-20-5 smolecule.comchemspider.com |
| Molecular Formula | C16H10N2O8S2 smolecule.comnih.gov |
| Synonyms | Indigo carmine acid, 5,5'-Indigotindisulfonic acid, Saxon blue, Acid Blue 74 nih.govmacsenlab.comfda.gov |
| PubChem CID | 3705 nih.gov |
This compound is a prominent member of the indigoid class of dyes. atamanchemicals.com This classification is based on its core chemical structure, which features the indigoid chromophore, a conjugated system responsible for its characteristic color. mdpi.com It is a direct synthetic derivative of indigo, the parent compound of this class. smolecule.com
Structurally, it is classified as a member of the indolones, an arenesulfonic acid, and a ring assembly. nih.gov It also belongs to the broader class of organic compounds known as indolines, which contain an indole (B1671886) moiety. pharmaoffer.com The key difference between this compound and indigo is the addition of two sulfonate groups (-SO3H) to the indigo molecule through aromatic sulfonation. smolecule.comwikipedia.org This structural modification dramatically increases its water solubility, transforming the insoluble pigment into a soluble dye and enabling its wide range of applications, particularly in aqueous solutions. wikipedia.org
Classification within Organic Chemistry
From an organic chemistry perspective, this compound is a multifaceted molecule. It is classified as a member of the indolones, which are characterized by an indole moiety—a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.govsolubilityofthings.com Specifically, it belongs to the indoline (B122111) subclass, which are 2,3-dihydroindole derivatives. pharmaoffer.com
Furthermore, the presence of sulfonic acid groups (-SO₃H) firmly places it within the class of sulfonic acids. nih.govsolubilityofthings.com These acidic functional groups are key to its high water solubility. solubilityofthings.com The molecule also contains an olefinic compound, an enone, and is considered a ring assembly. nih.gov
Scope and Research Significance
The scientific importance of this compound is extensive, primarily due to its distinct chemical properties. Its vibrant blue color and its ability to undergo a reversible color change from blue to yellow upon reduction make it a valuable redox indicator in analytical chemistry. smolecule.com This property is crucial for determining the endpoint in various titrations.
In addition to its role as a redox indicator, it also functions as a pH indicator, changing color from blue at pH 11.4 to yellow at pH 13.0. macsenlab.comatamanchemicals.com This characteristic makes it useful in laboratory settings for monitoring pH changes. macsenlab.com
The compound's intense color has led to its widespread use as a dye. It is utilized as a food coloring agent, where it is known as E132 or FD&C Blue No. 2. wikipedia.orgmacsenlab.com
Further research has explored its potential in other areas. For instance, it can form complexes with metal ions, which can alter its color and properties. smolecule.com Studies have also investigated its use in detecting dissolved ozone and superoxide (B77818). atamanchemicals.comatamanchemicals.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₆H₁₀N₂O₈S₂ |
| Molecular Weight | 422.4 g/mol |
| Appearance | Dark blue/violet powder |
| Solubility in Water | 1g/100ml |
| pH Indicator Range | 11.4 (blue) - 13.0 (yellow) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
483-20-5 |
|---|---|
Molecular Formula |
C16H10N2O8S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid |
InChI |
InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26) |
InChI Key |
JMEVHYCNAPFOAB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O |
Other CAS No. |
483-20-5 |
solubility |
1g/100ml |
Synonyms |
(delta-2,2'-biindole)-3,3'-dione 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid Carmine, Indigo D and C Blue NO. 6 FD and C Blue No. 2 indigo Indigo Blue Indigo Blue, Soluble Indigo Carmine Indigo Disulfonate indigotin Indigotindisulfonate Indigotindisulfonate Sodium Indigotindisulfonic Acid Soluble Indigo Blue |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation
Purification and Isolation Techniques for Research Grade Material
The obtainment of research-grade indigotindisulfonic acid necessitates rigorous purification and isolation protocols to remove impurities generated during synthesis. The overarching strategy often involves a multi-step approach combining precipitation, solvent-based washing, and chromatographic techniques to achieve high purity levels, often exceeding 99.5%. google.comgoogle.comgoogleapis.com The isolation of the desired 5,5'-isomer is a critical focus of these purification efforts.
A common procedure involves the initial precipitation of the acid from the aqueous sulfonation mixture. Following this, various techniques are employed to remove residual reactants, byproducts, and isomeric impurities. These methods are designed to be robust and effective, often avoiding high-temperature techniques like distillation which could degrade the compound. google.comgoogle.com The final product is typically an isolated crystalline solid. google.com
Impurity Analysis and Control (e.g., unsulfonated primary aromatic amines)
A critical aspect of producing high-purity this compound is the identification, analysis, and control of various impurities. These can include isomers, under-sulfonated products, and residual starting materials.
Key process-related impurities that are monitored and controlled include:
Isomeric Impurities : Such as disodium (B8443419) 3,3'-dioxo-[delta2,2'-biindoline]-5,7'-disulfonate (Isomer A). google.comgoogle.compharmaffiliates.com
Monosulfonated Byproducts : For example, monosodium 3,3'-dioxo-[delta 2,2'-biindoline]-5 sulfonate (Impurity B). google.comgoogle.com
Degradation Products : Including sodium 2,3-dioxoindoline-5-sulfonate (Impurity C) and isatin-5-sulfonic acid. google.comgoogle.comfao.org
Unsulfonated Primary Aromatic Amines : These are a significant class of impurities. Regulatory standards, such as those for the food additive E 132, set strict limits, for instance, not more than 0.01% calculated as aniline. nih.govmdpi.com However, the specific identity of all amines present can be difficult to ascertain. nih.gov Methods for their determination often involve solvent extraction followed by techniques like thin-layer chromatography. rsc.org
Non-sulfonated Contaminants : Residual indigo (B80030), the starting material, can be present in the crude product.
Control strategies aim to reduce total impurities to less than 1.0%, with a preferred target of less than 0.5%. google.comgoogle.comgoogleapis.com Specific impurity levels are often controlled to below 0.15% each, with any single unknown impurity controlled to below 0.10%. google.comgoogle.comgoogleapis.com
Table 1: Common Impurities in this compound Synthesis and Their Control Limits
| Impurity Name/Class | Chemical Name | Typical Control Limit | Reference |
|---|---|---|---|
| Impurity A | Disodium 3,3'-dioxo-[delta2,2'-biindoline]-5,7'-disulfonate | < 0.15% | google.comgoogle.com |
| Impurity B | Monosodium 3,3'-dioxo-[delta 2,2'-biindoline]-5 sulfonate | < 0.15% | google.comgoogle.com |
| Impurity C | Sodium 2,3-dioxoindoline-5-sulfonate | < 0.15% | google.comgoogle.com |
| Other Organic Compounds | Isatin-5-sulfonic acid, 5-sulfoanthranilic acid, Anthranilic acid | < 0.5% (sum) | fao.org |
| Unsulfonated Primary Aromatic Amines | Calculated as aniline | < 0.01% | fao.orgnih.gov |
| Any Unknown Impurity | N/A | < 0.10% | google.comgoogle.com |
| Total Impurities | N/A | < 0.5% | google.comgoogle.comgoogleapis.com |
Recrystallization and Solvent-Based Purification Strategies
Solvent-based purification, including recrystallization and washing, is a cornerstone of refining crude this compound. smolecule.com These methods leverage differential solubility of the desired product and its impurities in various solvent systems.
A typical process involves suspending the crude solid in a suitable solvent or solvent mixture, heating the suspension to facilitate dissolution and impurity removal, and then cooling to induce crystallization of the purified product. google.comgoogle.com The solid is then isolated by filtration. google.comgoogle.com This process can be repeated to enhance purity. google.com
A wide range of protic and aprotic solvents are utilized in these strategies. google.comgoogle.com Liquid-liquid extraction is also employed, using solvents like ethyl acetate (B1210297) to extract non-sulfonated and hydrophobic contaminants, such as residual indigo, from the aqueous mixture. This step alone can significantly reduce certain impurities.
Table 2: Solvents Used in the Purification of this compound
| Solvent Type | Examples | Purpose | Reference |
|---|---|---|---|
| Alcohols | Methanol (B129727) | Recrystallization, Washing, Quenching | google.comgoogle.com |
| Ethanol | |||
| Isopropyl alcohol | |||
| n-Butanol | |||
| Ketones | Acetone (B3395972) | Recrystallization, Washing | google.comgoogle.com |
| Esters | Ethyl acetate | Liquid-liquid extraction, Quenching | google.comgoogle.com |
| Water | Demineralized (DM) Water | Recrystallization | google.comgoogle.com |
| Aprotic Solvents | Acetonitrile | Recrystallization | google.comgoogle.com |
| Tetrahydrofuran (THF) | |||
| Dichloromethane | |||
| Solvent Mixtures | Methanol/Water/Acetone | Multi-step purification wash | google.com |
| Solvent Mixtures | Ethanol/Water | Recrystallization |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of this compound and quantifying impurities. google.comgoogle.com It is considered the "gold standard" for analysis, providing the sensitivity and resolution needed to separate the main component from closely related impurities. epo.org
Reverse-phase HPLC (RP-HPLC) is commonly employed for this purpose. The selection of the stationary phase (column) and mobile phase is critical for achieving effective separation.
Columns : C18 (also referred to as ODS) or RP-18 columns are frequently cited for this analysis. researchgate.net
Detection : UV-Vis detectors are used, with detection wavelengths set to the maximum absorbance of this compound (around 610 nm) for quantifying the main component and subsidiary coloring matters, or at other wavelengths like 285 nm or 290 nm for resolving specific isomers and impurities. google.comgoogleapis.com
Mobile Phases : A mixture of methanol and water is a common mobile phase. researchgate.net The mobile phase may also incorporate acidic modifiers, such as aqueous phosphoric acid, to improve peak shape and resolution.
HPLC analysis confirms the high purity of the final product, with research-grade material typically achieving a purity of ≥99.5% as measured by this method. google.comgoogle.comgoogleapis.comjustia.com The European Pharmacopoeia specifies limits for unidentified impurities at less than 0.10% using HPLC.
Advanced Structural Elucidation and Theoretical Studies
Spectroscopic Analysis for Deeper Structural Insights
Spectroscopy is a powerful tool for investigating the intricate structural details of indigotindisulfonic acid, also known as indigo (B80030) carmine (B74029). nih.govpatsnap.com Various spectroscopic techniques offer complementary information about its electronic transitions, functional groups, and conformational states.
UV-Vis spectroscopy is instrumental in probing the electronic transitions of this compound and is frequently used to monitor its redox reactions. patsnap.comgoogle.com The molecule exhibits characteristic absorption maxima in the visible region, which are sensitive to changes in its chemical environment and oxidation state. google.com For instance, in its oxidized form, this compound in an aqueous solution typically shows a major absorption peak around 610 nm, which is responsible for its distinct blue color. google.comnih.gov Upon reduction, this peak diminishes, leading to a color change to yellow, a property that makes it a useful redox indicator. medchemexpress.com
Mechanistic studies of reactions involving this compound often employ UV-Vis spectroscopy to track the concentration of the dye over time. For example, in photodegradation studies, the decrease in the absorbance at its characteristic wavelength provides a direct measure of the dye's decomposition rate. acs.org Similarly, when used in redox flow batteries, UV-Vis spectra recorded at different states of charge reveal the reversible transformation between the oxidized (blue) and reduced (leucoindigoid) forms. google.com At a 0% state of charge, the spectrum shows absorbance maxima at approximately 335 nm and 610 nm, attributed to the indigo chromophore. google.com The pH of the solution also influences the UV-Vis spectrum, with shifts in the absorption peaks indicating changes in the protonation state of the molecule. researchgate.net
Table 1: Characteristic UV-Vis Absorption Maxima of this compound
| Solvent/Condition | Wavelength (λmax) | Reference |
| Water | 608 nm | nih.gov |
| Acidic Medium (0% SOC) | 335 nm, 610 nm | google.com |
| High pH | 451 nm | researchgate.net |
| Low pH | 611 nm | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and conformational dynamics of this compound in solution. researchgate.netcopernicus.orgauremn.org.br ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule. researchgate.net For this compound, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. researchgate.net
Studies have used ¹H NMR to characterize the structure of this compound and its derivatives. researchgate.net For example, the ¹H NMR spectrum of indigo carmine shows characteristic signals for the aromatic protons at positions 4,4', 6,6', and 7,7'. researchgate.net Conformational changes and intermolecular interactions, such as the encapsulation of the dye within a molecular cage, can be observed through significant changes in the chemical shifts of the protons. rsc.org The exchange dynamics between different conformational states can also be studied using advanced NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), which can identify when a molecule is exchanging between different environments. rsc.org The ability of NMR to provide insights into both conformational preferences and dynamics is valuable for understanding how the molecule behaves in solution. copernicus.org
Table 2: Representative ¹H NMR Chemical Shifts for Indigo Carmine
| Proton Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |
| H arom 7,7' | 6.66 | d | 8 | researchgate.net |
| H arom 6,6' | 7.53 | dd | J1,2=2, J1,3=8 | researchgate.net |
| H arom 4,4' | 7.79 | dd | J1,2=0.7, J1,3=2 | researchgate.net |
Note: Spectra are typically recorded in D₂O. Chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a key analytical method for identifying the functional groups present in the this compound molecule. nih.govlibretexts.org The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. hspublishing.org
Key functional groups and their corresponding IR absorption bands in this compound include:
N-H stretching: A broad band typically observed around 3254 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amine groups. qucosa.de
C=O stretching: A strong absorption peak around 1600-1634 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone groups. qucosa.dentu.ac.uk This band is often mixed with C-C stretching and N-H bending modes. ntu.ac.uk
C=C stretching: Vibrations associated with the aromatic rings and the central C=C double bond appear in the fingerprint region. researchgate.net
S=O stretching: The sulfonic acid groups (SO₃H) give rise to characteristic stretching vibrations. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations are typically observed as weaker signals above 3000 cm⁻¹. qucosa.de
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common technique used for this analysis. nih.gov Studies have shown that the IR spectrum can be used to detect the presence of this compound in mixtures and to monitor its degradation, as indicated by the appearance or disappearance of specific peaks. nih.govresearchgate.net For instance, the loss of peaks associated with C=C bonds and secondary amines can suggest degradation of the dye. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~3254 | N-H stretching | qucosa.de |
| ~3059 | Aromatic C-H stretching | qucosa.de |
| 1634 | Antisymmetric C=O stretching, C-C stretching, N-H bending | ntu.ac.uk |
| 1611 | Benzene (B151609) ring antisymmetric deformations, C-H bending | ntu.ac.uk |
| 1390 | In-plane N-H and C-H bending | ntu.ac.uk |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of this compound at the atomic level. nih.govillinois.edu These methods complement experimental data by providing insights into electronic structure, molecular geometry, and intermolecular interactions that are often difficult to probe directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It has been widely applied to study this compound and its derivatives. hspublishing.orgresearchgate.net DFT calculations can accurately predict various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic spectra. hspublishing.orgresearchgate.net
For this compound, DFT calculations have been used to:
Optimize molecular geometry: The most stable conformation of the molecule is typically the trans isomer, which is stabilized by intramolecular hydrogen bonds between the amine and carbonyl groups. mdpi.com DFT calculations have determined bond lengths, such as the C-S bond at approximately 1.81 Å and the C=O bond at 1.220 Å, which show good agreement with experimental values. hspublishing.org
Analyze electronic structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in the molecule's electronic transitions and reactivity. researchgate.net The primary sites for redox reactions have been identified as the C and D rings. hspublishing.org
Simulate spectroscopic data: DFT can be used to calculate theoretical IR and UV-Vis spectra, which aids in the assignment of experimental spectral features. ntu.ac.ukmdpi.com Time-dependent DFT (TD-DFT) is particularly useful for calculating electronic excitation energies and simulating UV-Vis spectra. researchgate.netresearchgate.net
These theoretical studies provide a fundamental understanding of the structure-property relationships of this compound. hspublishing.org
Table 4: Selected Geometric Parameters of this compound Calculated by DFT
| Parameter | Calculated Value (Å) | Method/Basis Set | Reference |
| C-S bond length | 1.81 | GGA-BLYP/DZ | hspublishing.org |
| C=O bond length | 1.220 | GGA-BLYP/DZ | hspublishing.org |
| C7-C8 bond length | 1.494 | B3LYP/6-311++G(d,p) | mdpi.com |
| C1-C7 bond length | 1.464 | B3LYP/6-311++G(d,p) | mdpi.com |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govillinois.edu This technique allows for the study of how this compound interacts with its surrounding environment, particularly with solvent molecules like water. researchgate.net
MD simulations have been employed to investigate:
Solvation effects: The interaction between this compound and water molecules is crucial for its solubility and behavior in aqueous solutions. MD studies can reveal the structure and dynamics of the hydration shell around the dye molecule. researchgate.net
Intermolecular forces: MD simulations help to characterize the non-bonded interactions, such as hydrogen bonding and van der Waals forces, between the dye and solvent molecules. semanticscholar.org These forces govern the dye's conformational stability and its interactions with other molecules in solution. ntu.ac.uk Studies have revealed that excited state proton transfer (ESPT) in this compound is facilitated by protic solvents that can form intermolecular hydrogen bonds with the dye, leading to rapid non-radiative decay. acs.org In contrast, in aprotic solvents where such hydrogen bonding is absent, the excited state decay is significantly slower. acs.org
These simulations provide a dynamic picture of the molecular interactions that are fundamental to the chemical and physical properties of this compound in solution.
Quantum Mechanical Studies of Reactivity and Stability
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of this compound at the electronic level. nih.govuu.nl These theoretical studies provide profound insights into the molecule's geometric structure, stability, and chemical reactivity, complementing experimental findings. hspublishing.org
Computational models are frequently employed to analyze the structure-activity relationship of the molecule, often referred to by its common name, Indigo Carmine (IC). hspublishing.org Methods such as DFT with the B3LYP functional and the SDD or 6-311++G(d,p) basis sets are commonly used for these investigations. nih.govnih.gov Such studies allow for the calculation of various molecular parameters that are key to understanding the compound's behavior.
Molecular Stability
Theoretical studies have established that this compound exists as two isomers, trans and cis. The trans isomer possesses a planar skeleton, a feature that aids in the effective dissipation of energy and contributes to the molecule's notable photostability. ntu.ac.uk In contrast, the optimized structure of the cis isomer exhibits a significant twist around the central C=C double bond. nih.gov
A key finding from quantum mechanical calculations is the substantial energy barrier for the conformational isomerization from the more stable trans form to the cis form. This barrier has been estimated to be approximately 84 kJ/mol. nih.gov This high energy requirement indicates that the conversion from trans to cis is not expected to occur spontaneously at room temperature without an external energy source, explaining the predominance of the trans geometry in the ground state. nih.govntu.ac.uk The high vibrational frequencies calculated for the molecule also suggest the presence of strong chemical bonds, which contributes to its relative stability and low reactivity under normal conditions. hspublishing.org
Molecular Reactivity
The chemical reactivity of this compound has been extensively analyzed using quantum chemical methods. Frontier Molecular Orbital (FMO) theory is a central aspect of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity, as they represent the ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO levels is a crucial parameter for predicting chemical reactivity. nih.govuu.nl
Molecular Electrostatic Potential (MEP) maps are another tool used to predict reactive sites by mapping the charge distribution on the molecule's surface. nih.gov These maps help identify regions that are prone to electrophilic or nucleophilic attack.
Theoretical calculations consistently identify the central carbon-carbon double bond (C=C) that links the two indole (B1671886) moieties as a primary active site for reactions. hspublishing.orgresearchgate.netuobaghdad.edu.iq Studies focusing on the molecule's degradation have used semiempirical (PM3) and DFT methods to model reaction pathways, often proposing that the initial step of a reaction, such as cleavage, occurs at this central bond. researchgate.netuobaghdad.edu.iq Furthermore, the π-bonds formed by the p-orbitals of carbon atoms in the C and D rings have been identified as sites where redox reactions can occur under specific conditions. hspublishing.org
The table below summarizes key parameters for this compound derived from theoretical calculations.
| Calculated Parameter | Method/Basis Set | Value | Significance |
| C-S Bond Length | DFT (GGA-BLYP/DZ) | 1.81 Å | Correlates well with experimental data, validating the computational model. hspublishing.org |
| C=O Bond Length | DFT (GGA-BLYP/DZ) | 1.220 Å | Provides accurate geometric data for the carbonyl groups. hspublishing.org |
| trans → cis Isomerization Energy Barrier | DFT (B3LYP/6-311++G(d,p)) | 84 kJ/mol | Indicates high stability of the trans isomer at room temperature. nih.gov |
Reactivity, Transformation, and Chemical Mechanisms
Redox Chemistry and Electron Transfer Mechanisms
The redox chemistry of indigotindisulfonic acid is fundamental to its application as a redox indicator. The central double bond and adjacent carbonyl groups of the indigo (B80030) core structure are the primary sites for electron transfer reactions.
This compound undergoes a reversible oxidation-reduction reaction. The oxidized form is a deep blue, while its reduced form, often referred to as leuco-indigo carmine (B74029), is yellow. This transformation involves the transfer of two electrons and two protons. An intermediate, red-colored semiquinone radical anion can also be formed during the process. purdue.edu
The classic "traffic light" demonstration illustrates this reversibility: in an alkaline solution with a reducing agent like dextrose, the dye is reduced to its yellow form. Shaking the flask introduces oxygen, which oxidizes the compound back to its blue (or green in the mixture) state, passing through the red intermediate. purdue.edu This ability to cycle between colored oxidized and colorless reduced states is the basis of its use as a redox indicator in analytical chemistry. tsijournals.com

The electrochemical properties of this compound (as indigo carmine) have been investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). Studies on glassy carbon electrodes (GCE) show that the electrooxidation of indigo carmine is an irreversible, surface-controlled process involving the transfer of two electrons and two protons. mdpi.com
The voltammetric response is highly dependent on pH. The oxidation peak potential shifts to less positive values as the pH increases, indicating that protons are directly involved in the electrochemical reaction. tandfonline.com For the reduction process, a Nernstian shift in the midpoint potential is observed. The gradient of this shift changes at approximately pH 7, suggesting a transition in the electrochemical process from a 2-electron/2-proton transfer (at pH 2-7) to a 2-electron/1-proton transfer (at pH 7-13) as the reduced form becomes deprotonated. researchgate.net
Table 1: pH Dependence of Indigo Carmine Reduction Voltammetry
| pH Range | Electrochemical Process | Nernstian Shift Gradient |
|---|---|---|
| 2 - 7 | 2e⁻ / 2H⁺ | ~59 mV per pH unit |
| 7 - 13 | 2e⁻ / 1H⁺ | ~30 mV per pH unit |
This table summarizes the change in the electrochemical reduction mechanism of indigo carmine with varying pH, as determined by voltammetric studies. researchgate.net
Electrochemical methods have also been developed for the sensitive detection of indigo carmine, utilizing modified electrodes to enhance the signal. mdpi.comtandfonline.comresearchgate.net
The rate law for the oxidation by permanganate (B83412) is given by: Rate = (a + b[H⁺]) [IC] [MnO₄⁻] where 'a' and 'b' are constants, and [IC] and [MnO₄⁻] are the concentrations of indigo carmine and permanganate, respectively. researchgate.net
Thermodynamic analysis of the photocatalytic degradation of indigo carmine has shown the process to be spontaneous and endothermic in nature, suggesting that higher temperatures favor degradation. nih.govrsc.org
Table 2: Kinetic Data for Redox Reactions of Indigo Carmine (IC)
| Reactant | Order w.r.t. IC | Order w.r.t. Reactant | Overall Order | Medium |
|---|---|---|---|---|
| Nitrite (NO₂⁻) | 1 | 1 | 2 | Aqueous Acid tsijournals.com |
| Permanganate (MnO₄⁻) | 1 | 1 | 2 | Aqueous Acid researchgate.net |
Photochemical Reactions and Photo-Degradation Pathways
This compound is susceptible to degradation upon exposure to light, particularly UV or solar radiation. This photodegradation can occur through several mechanisms, leading to the breakdown of the dye molecule and loss of color. troindia.in
The photodegradation of this compound can proceed via two primary pathways:
Direct Photolysis : This occurs when the dye molecule itself absorbs a photon of light, raising it to an excited state. This excited molecule can then undergo chemical reactions, such as bond cleavage, leading to its degradation. nih.gov
Indirect Photolysis (Sensitized Photolysis) : This pathway involves other substances in the environment that absorb light and generate highly reactive species, which then attack and degrade the dye molecule. In the presence of semiconductor photocatalysts like Titanium dioxide (TiO₂) or Zinc oxide (ZnO), irradiation generates electron-hole pairs. researchgate.netlookchem.com These lead to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). nih.govresearchgate.net These ROS are powerful oxidizing agents that can break down the complex structure of the dye into simpler, often colorless, compounds. nih.gov
Identified intermediate products from the degradation of indigo carmine include isatin (B1672199) sulfonic acid and 2-amino-5-sulfobenzoic acid, indicating the initial cleavage of the central C=C double bond of the indigoid chromophore. researchgate.net Complete mineralization can break the molecule down further into CO₂, NH₄⁺, NO₃⁻, and SO₄²⁻ ions. lookchem.com
The efficiency of this compound's photodegradation is significantly influenced by various environmental conditions.
pH : The pH of the solution is a critical factor. Studies have shown that the photocatalytic degradation rate is often highest in acidic conditions (pH 2-4). nih.govresearchgate.netresearchgate.net This is attributed to the surface charge of the photocatalyst and the dye molecule itself. At low pH, the catalyst surface can become positively charged, enhancing the adsorption of the anionic dye and leading to a faster degradation rate. researchgate.netresearchgate.net As pH increases into the neutral and basic range, the degradation efficiency often decreases. nih.govresearchgate.net
Table 3: Effect of pH on Indigo Carmine Photodegradation Efficiency
| pH Condition | Relative Degradation Efficiency | Reason |
|---|---|---|
| Acidic (e.g., pH 3) | High | Favorable electrostatic attraction between the anionic dye and the positively charged photocatalyst surface enhances adsorption. researchgate.netresearchgate.net |
| Neutral (e.g., pH 7) | Moderate to Low | Reduced surface charge on the photocatalyst leads to weaker adsorption of the dye. researchgate.net |
| Basic (e.g., pH > 8) | Low | Electrostatic repulsion between the negatively charged dye and the negatively charged photocatalyst surface hinders adsorption. researchgate.net |
Solar Radiation : Solar light, which contains a UV component, is an effective energy source for initiating the photodegradation of this compound, especially in the presence of photocatalysts. troindia.inresearchgate.netamanote.com Studies have demonstrated high degradation efficiency under direct solar irradiation, highlighting the environmental relevance of this degradation pathway. troindia.inresearchgate.net The rate of degradation increases with irradiation time until the dye is completely mineralized. researchgate.net
Identification of Photo-Degradation Products
The photo-degradation of this compound involves the breakdown of the molecule into several intermediate compounds. A primary degradation product identified in multiple studies is isatin-5-sulphonic acid. nih.govdrugbank.com In vivo studies in rats have also identified 5-sulphoanthranilic acid as a breakdown product of indigotindisulfonate sodium. nih.govdrugbank.com Further photo-degradation can lead to the breakdown of isatin-5-sulfonic acid into simpler, non-aromatic molecules. researchgate.net The initial step in the photo-degradation process often involves the cleavage of the central carbon-carbon double bond of the indigotin (B1671874) structure. core.ac.uk While isatin, isatoic anhydride, and anthranilic acid are known degradation products of the parent compound indigotin, the sulfonated nature of this compound leads to the formation of their respective sulfonic acid derivatives. researchgate.netbohrium.com
| Precursor Compound | Degradation Product | Analytical Method |
| This compound | Isatin-5-sulphonic acid | In vivo (rats) |
| This compound | 5-sulphoanthranilic acid | In vivo (rats) |
| Indigotin | Isatin | HPLC-MS/MS |
| Indigotin | Isatoic anhydride | HPLC-MS/MS |
| Indigotin | Anthranilic acid | HPLC-MS/MS |
Degradation in Aqueous Environments (Non-Clinical)
Hydrolysis Pathways and Kinetics
Specific studies detailing the hydrolysis pathways and kinetics of this compound in aqueous environments are not extensively available in the reviewed literature. While the degradation of the compound in water is well-documented through other mechanisms, the specific rate and pathways of its hydrolysis are not clearly elucidated. Some related compounds, such as sulfonamides, are noted to be resistant to hydrolysis. nih.gov In the context of electrochemical degradation, the disappearance of this compound has been observed to follow first-order kinetics, although this is not a direct measure of hydrolysis. ijcrt.org The stability of this compound in aqueous solutions is pH-dependent, with fading of its characteristic blue color observed over time, particularly in neutral to alkaline conditions. mdpi.com
Oxidative Degradation Processes (e.g., Ozonation, Advanced Oxidation Processes (AOPs))
This compound is susceptible to degradation by various oxidative processes, including ozonation and Advanced Oxidation Processes (AOPs). AOPs are effective in breaking down the complex structure of the dye. scirp.org Ozonation has been shown to be an effective method for the removal of this compound from water. nih.gov A variety of AOPs have been studied for the degradation of this compound, including the use of Fenton and photo-Fenton processes, and photocatalysis with semiconductors. researchgate.netmdpi.com These processes are capable of achieving high levels of color removal and mineralization of the organic content. researchgate.net
The degradation of this compound in AOPs is primarily driven by the action of highly reactive free radicals, most notably hydroxyl radicals (•OH). scirp.org These radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings and the chromophoric group of the this compound molecule, leading to its decomposition. scirp.org The generation of hydroxyl radicals is a key step in processes like the Fenton reaction and photocatalysis. e3s-conferences.org
The catalytic degradation of this compound has been investigated using various semiconductor materials. Titanium dioxide (TiO2) is a widely studied photocatalyst for the degradation of this dye under UV irradiation. researchgate.net Manganese dioxide (MnO2) has also been shown to be an effective catalyst for the removal of this compound from aqueous solutions. researchgate.net The catalytic activity of these materials is based on their ability to generate reactive oxygen species, including hydroxyl radicals, upon activation by light or other means, which then degrade the dye molecule. scirp.org
| Catalyst | Process | Key Findings |
| Titanium dioxide (TiO2) | Photocatalysis (UV) | Effective for degradation and mineralization. |
| Manganese dioxide (MnO2) | Catalytic Oxidation | Effective for color removal. |
Biodegradation Mechanisms and Microbial Transformation
This compound can be biodegraded by various microorganisms, including bacteria and fungi. The white-rot fungus Trametes versicolor has been shown to decolorize and degrade this compound, a process attributed to its ligninolytic enzymes. researchgate.net Similarly, spores of Bacillus safensis have demonstrated the ability to decolorize and degrade this dye. mdpi.com The initial step in the biodegradation pathway often involves the enzymatic cleavage of the molecule. A key intermediate in the microbial transformation of this compound is isatin-5-sulfonic acid. researchgate.netmdpi.com This intermediate is then further broken down into smaller, aliphatic compounds. mdpi.com The enzyme laccase has been identified as playing a significant role in the oxidative degradation of this compound by these microorganisms. researchgate.net
| Microorganism | Key Enzyme(s) | Identified Transformation Product(s) |
| Trametes versicolor | Laccase, Manganese peroxidase | Isatin-5-sulfonic acid, Anthranilic acid |
| Bacillus safensis | Laccase, Tyrosinase, Lignin peroxidase | Isatin-5-sulfonic acid |
| Micrococcus sp. | Not specified | Aromatic compound (MW 149) |
Reaction Kinetics and Half-Life Determination in Environmental Systems
The reaction kinetics of this compound degradation are highly dependent on the specific system and conditions. In physiological systems, the compound is processed very rapidly. Following intravenous injection in healthy adults, this compound has a biological half-life of approximately 4 to 12 minutes. drugbank.comdrugs.comnih.gov
In environmental or bioremediation contexts, degradation rates are influenced by factors such as enzyme concentration, pH, temperature, and the presence of mediators. Kinetic studies of enzymatic degradation have provided specific performance data under optimized laboratory conditions. For example, the degradation process with peroxydisulphate ion in an acidic medium follows first-order kinetics with respect to both the dye and the oxidizing agent. researchgate.net
| System / Catalyst | Conditions | Kinetic Results |
| Human Body (in vivo) | Intravenous administration | Biological Half-Life: 4-12 minutes drugbank.comdrugs.comnih.gov |
| Engineered Laccase (D501G variant from B. amyloliquefaciens) | pH 9.0, no mediator | >92% decolorization in 5 hours mdpi.com |
| Bacillus safensis HL3 Spore Laccase | With acetosyringone (B1664989) mediator | 97% decolorization in 2 hours mdpi.com |
| Bacillus licheniformis NS2324 Laccase | Optimized conditions (pH 8, 50°C) | Optimum incubation time of 6 hours for ~90.5% degradation core.ac.uk |
| Anodic Oxidation (BDD anode) | pH 11.3, 100 mA current | Near-complete degradation in 15 minutes researchgate.net |
Interaction with Other Chemical Species and Materials (non-biological)
This compound interacts with a variety of non-biological chemical species and materials through mechanisms such as adsorption, redox reactions, and complexation.
Adsorption Mechanisms on Sorbents (e.g., Metal-Organic Frameworks, Chitosan)
The removal of this compound from aqueous solutions can be achieved through adsorption onto various sorbent materials. Chitosan (B1678972), a biopolymer, has demonstrated notable efficacy in this regard. The adsorption mechanism involves thermodynamic interactions between the dye molecule and the chitosan surface. Studies comparing chitin (B13524) and chitosan show that the interaction is thermodynamically favorable and spontaneous for chitosan, as indicated by a negative Gibbs free energy value. researchgate.netnih.gov In contrast, the interaction with chitin is nonspontaneous. researchgate.netnih.gov The process for chitosan is driven by favorable enthalpic and entropic changes, suggesting the formation of a stable surface complex. nih.gov
Metal-Organic Frameworks (MOFs) are recognized as promising adsorbents for various dyes due to their exceptionally high surface area, tunable porosity, and crystalline structure. jchemrev.com While specific mechanistic studies on the adsorption of this compound onto MOFs are not extensively detailed, the primary mechanism is expected to be physisorption, driven by the large available surface area within the porous framework. jchemrev.com
| Sorbent | Maximum Adsorption Capacity (mol/g) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) | Entropy (ΔS) (J/mol·K) |
| Chitosan | 1.54 x 10⁻⁴ | -29.25 | Negative (Spontaneous) | 90 |
| Chitin | 1.24 x 10⁻⁵ | -40.12 | Positive (Nonspontaneous) | -145 |
(Data from comparative adsorption studies) researchgate.netnih.gov
Interactions with Reducing and Oxidizing Agents
This compound is sensitive to redox reactions and is itself used as a redox indicator. In its oxidized state, it is blue, but it turns yellow upon reduction. nih.gov It is readily decolorized by strong oxidizing agents such as nitric acid and chlorates. nih.gov
The degradation kinetics using the peroxydisulphate ion (S₂O₈²⁻), a strong oxidizing agent, in an aqueous sulfuric acid medium have been studied. The reaction exhibits first-order kinetics with respect to both the this compound and the peroxydisulphate concentrations, with a degradation mole ratio of 1:1. researchgate.net The reaction rate is dependent on the ionic strength and permittivity of the medium, and an outer-sphere mechanism has been proposed for this degradation process. researchgate.net
Complexation Studies
This compound acts as a ligand and can form stable complexes with various metal ions, particularly transition metals. The interaction is most pronounced in alkaline conditions. Spectrophotometric studies have confirmed the formation of a stable 2:1 complex between copper(II) ions and the this compound ligand (Cu₂(IC)) in a carbonate buffer solution at pH 10. researchgate.net More comprehensive investigations have revealed the formation of complexes with 1:1, 1:2, and 2:1 (Cu(II)/IC) stoichiometries in aqueous solutions, which are favored in the pH range of 6–10. nih.govnih.gov
Density Functional Theory (DFT) calculations indicate that the coordination between the metal ion and the ligand occurs through the adjacent carbonyl (C=O) and amine (N-H) groups. nih.govnih.gov The stability of these complexes varies with the metal ion.
| Metal Ion | Logarithm of Stability Constant (log K) |
| Copper (Cu(II)) | 5.75 |
| Nickel (Ni(II)) | 5.00 |
| Cobalt (Co(II)) | 4.89 |
| Zinc (Zn(II)) | 3.89 |
(Data determined in 0.1 mol L⁻¹ carbonate buffer at pH 10) researchgate.net
Applications in Chemical Sciences and Engineering Non Clinical
Analytical Chemistry Applications
The distinct color change of indigotindisulfonic acid corresponding to changes in pH and redox potential has established it as a significant indicator in analytical chemistry. It is also utilized in the spectrophotometric quantification of certain analytes and in the development of electrochemical sensors.
This compound serves as a redox indicator, signaling the endpoint of a titration by a distinct color change in response to a sharp change in the solution's redox potential. In its oxidized form, the compound is blue, while upon reduction, it becomes yellow. macsenlab.com This reversible color change is harnessed in various redox titrations to determine the concentration of analytes. patsnap.com The underlying mechanism involves the reversible two-electron reduction of the indigo (B80030) carmine (B74029) molecule. researchgate.net
The standard potential of the indicator is a crucial factor in its selection for a particular titration. The color transition of this compound occurs over a specific potential range, making it suitable for titrations involving moderately strong oxidizing or reducing agents.
Table 1: Properties of this compound as a Redox Indicator
| Property | Value |
| Oxidized Form Color | Blue |
| Reduced Form Color | Yellow |
| Transition pH | 11.4 (Blue) - 13.0 (Yellow) macsenlab.com |
This table summarizes the key visual properties of this compound when used as a redox indicator.
The intense blue color of this compound and its reaction with specific analytes to produce a color change form the basis of several spectrophotometric methods for quantification. A notable application is in the determination of dissolved ozone in aqueous solutions. Ozone rapidly and stoichiometrically decolorizes a solution of this compound (specifically, indigo trisulfonate). aquaphoenixsci.comscispace.com The decrease in absorbance at approximately 610 nm is directly proportional to the concentration of ozone. rsc.org
This method is valued for its simplicity, speed, and reliability for measuring ozone in both air and water. scispace.comrsc.org The reaction involves the oxidative cleavage of the central carbon-carbon double bond in the indigo molecule by ozone, leading to the formation of two molecules of isatin-5-sulfonic acid. researchgate.net
Research has focused on optimizing this method to enhance its accuracy and minimize interferences. For instance, the use of malonic acid can prevent interference from chlorine, another common oxidizing agent found in water samples. aquaphoenixsci.com
Table 2: Key Parameters for Spectrophotometric Ozone Determination with Indigo Disulphonate
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 610 nm | rsc.org |
| Molar Absorptivity Change (Δε) | 21,960 L mol⁻¹ cm⁻¹ | rsc.org |
| Stoichiometry (Ozone:Indigo) | 1:1 | scispace.com |
| Common Interferent | Chlorine (can be masked) | aquaphoenixsci.com |
This table presents the essential parameters for the spectrophotometric quantification of ozone using the indigo dye method.
The electroactive nature of this compound allows for its use in the development of electrochemical sensors. These sensors can be designed to detect various analytes through the monitoring of changes in the electrochemical response of the indigo dye. The fundamental principle lies in the electron transfer between the electrode and the this compound, which generates a measurable current proportional to the concentration of the target substance. mdpi.com
This compound is widely used as an indicator for dissolved ozone, primarily through the decolorization reaction mentioned previously. macsenlab.com The reaction is rapid and sensitive, making it a practical choice for routine ozone measurements. aquaphoenixsci.com The process involves the conversion of the blue indigo dye to the colorless isatin-5-sulfonic acid upon reaction with ozone. nih.gov
However, research has revealed that this reaction is not entirely specific to ozone. Studies have shown that superoxide (B77818) radicals can also convert indigo carmine to isatin (B1672199) sulfonic acid, following a mechanism that is indistinguishable from the reaction with ozone. nih.gov This finding is particularly important in biological systems where superoxide is a common reactive oxygen species. For example, the bleaching of indigo carmine by activated neutrophils was found to be caused by superoxide, not ozone. nih.gov This lack of specificity necessitates careful interpretation of results when using this method in complex chemical or biological environments where other reactive oxygen species may be present.
Table 3: Reactivity of this compound with Different Oxidants
| Oxidant | Reaction with this compound | Product | Specificity Note |
| Ozone (O₃) | Yes, rapid decolorization | Isatin-5-sulfonic acid | Primary method for ozone detection |
| Superoxide (O₂⁻) | Yes, causes decolorization | Isatin-5-sulfonic acid | A significant interferent, questioning the specificity for ozone in certain systems nih.gov |
| Chlorine (Cl₂) | Yes, slower decolorization | - | Can be masked with malonic acid aquaphoenixsci.com |
This table highlights the specificity challenges of using this compound for ozone detection, particularly the interference from superoxide.
Materials Science and Engineering
In the field of materials science, the redox-active properties of this compound are being explored for applications in energy storage devices, particularly as an organic electrode material.
Contrary to the outline's suggestion of an anode material, current research has primarily investigated the sodium salt of this compound, indigo carmine, as a positive-electrode (cathode) material for rechargeable lithium-ion batteries. researchgate.netoup.comnih.gov Its performance is attributed to the reversible two-electron redox reaction of its carbonyl groups. researchgate.netoup.com
As a cathode material, indigo carmine has demonstrated an initial discharge capacity of approximately 110 mAh g⁻¹ and has shown good cycle-life stability. researchgate.netoup.com The average potential for this reaction is around 2.2-2.4 V versus Li⁺/Li. researchgate.netnih.gov The use of organic materials like indigo carmine is attractive due to their potential for sustainability, low cost, and derivation from renewable resources. researchgate.net
While the primary focus has been on its use as a cathode, one study has demonstrated the use of a modified form of this compound as a sustainable anolyte in an aqueous organic redox flow battery, a different energy storage system from lithium-ion batteries. acs.orgnortheastern.edu However, within the context of lithium-ion batteries, its role as a cathode material is the one that has been substantiated by research. researchgate.netresearchgate.netoup.comnih.gov
Table 4: Electrochemical Performance of Indigo Carmine as a Positive Electrode in Lithium-Ion Batteries
| Parameter | Reported Value | Reference |
| Electrode Type | Positive Electrode (Cathode) | researchgate.netoup.comnih.gov |
| Initial Discharge Capacity | ~110 mAh g⁻¹ | oup.com |
| Redox Mechanism | Two-electron transfer | researchgate.netoup.com |
| Average Voltage | 2.2 - 2.4 V vs. Li⁺/Li | researchgate.netnih.gov |
| Cycle Stability | Good | researchgate.netoup.com |
This table summarizes the key electrochemical performance metrics of indigo carmine when utilized as a cathode material in lithium-ion batteries.
Dye-Sensitized Solar Cells (DSCs) Research
Research into natural and synthetic dyes for use as sensitizers in Dye-Sensitized Solar Cells (DSCs) is a significant area of materials science aimed at developing low-cost, sustainable photovoltaic technologies. While extensive research on this compound for this specific application is not widely documented, studies on the parent compound, indigo, provide relevant insights. Natural indigo dye extracted from plants like Indigofera tinctoria has been investigated as a sensitizer.
In a typical DSC, the dye is adsorbed onto a wide-bandgap semiconductor (commonly Titanium dioxide, TiO₂), where it absorbs light, leading to electron injection into the semiconductor's conduction band and generating a current. The performance of a DSC is characterized by parameters such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Studies on indigo dye extracted from Indigofera tinctoria have been conducted to assess its potential in DSCs. Research has shown that while indigo can function as a sensitizer, its efficiency is modest compared to standard ruthenium-based dyes. For instance, a maximum power conversion efficiency of 0.114% has been reported for a DSC sensitized with a cold methanolic extract of dried Indigofera tinctoria leaves. researchgate.net Another study recorded an efficiency of 0.022% for a DSC based on acidified crude indigo. researchgate.net These low efficiencies are often attributed to factors such as the dye's aggregation on the TiO₂ surface, a mismatch of energy levels, and lower light-harvesting capability compared to more complex synthetic dyes.
| Dye Source | Extraction Method | Power Conversion Efficiency (PCE) | Reference |
| Indigofera tinctoria | Cold Methanolic Extract | 0.114% | researchgate.net |
| Indigofera tinctoria | Acidified Crude Indigo | 0.022% | researchgate.net |
Advanced Materials for Environmental Remediation (e.g., photocatalysts, adsorbents)
In the field of environmental remediation, this compound (commonly as indigo carmine) serves a critical role, primarily as a model pollutant for evaluating the efficacy of advanced materials. Its strong color allows for easy spectrophotometric tracking of its degradation or removal from water, making it a benchmark compound for testing photocatalysts and adsorbents.
Photocatalysis: Advanced oxidation processes (AOPs) are a key area of environmental engineering. In this context, various semiconductor photocatalysts are tested for their ability to degrade persistent organic pollutants like indigo carmine under irradiation. When a photocatalyst, such as Titanium dioxide (TiO₂) or Zinc Sulfide (ZnS), is illuminated with light of sufficient energy, it generates highly reactive species, like hydroxyl radicals (•OH), which can break down the complex dye molecule into simpler, less harmful compounds like CO₂, H₂O, and inorganic salts. ijcrt.org
Research has demonstrated high degradation efficiencies for indigo carmine using different photocatalytic systems. For example, Sm³⁺-doped ZnS nanoparticles have shown a 93% degradation rate for indigo carmine under specific conditions. nih.gov The combination of ozonation with TiO₂-UV photocatalysis has achieved a 96% color removal. researchgate.net This indicates that while this compound itself is the target of remediation, its chemical properties make it an ideal tool for advancing the development of these environmental technologies.
Adsorption: this compound is also widely used to test the capacity of novel adsorbent materials. Adsorption is a surface phenomenon where the dye molecules are removed from a solution by adhering to the surface of an adsorbent. Materials with high surface areas, such as zeolites, activated carbons, and metal-organic frameworks (MOFs), are often investigated.
Studies have quantified the adsorption capacity of various materials for indigo carmine. For instance, the MOF known as ZIF-67 was found to have a maximum adsorption capacity of 370 mg/g. patsnap.com Palm oil fiber modified with cetyltrimethylammonium bromide has also shown a high adsorption capacity of 128.4 mg/g. nih.gov These findings are crucial for designing effective wastewater treatment systems for the textile and food industries.
| Material | Remediation Type | Efficiency / Capacity | Reference |
| Sm³⁺-doped ZnS Nanoparticles | Photocatalysis | 93% degradation | nih.gov |
| TiO₂-UV / Ozonation | Photocatalysis | 96% color removal | researchgate.net |
| ZIF-67 (MOF) | Adsorption | 370 mg/g | patsnap.com |
| Modified Palm Oil Fiber | Adsorption | 128.4 mg/g | nih.gov |
| Fe-zeolitic tuff | Adsorption | 32.8 mg/g | nih.gov |
Industrial Chemical Processes
Textile Dyeing Processes and Mechanisms (Chemical Aspects)
This compound, historically known as Saxon Blue, was one of the first synthetic acid dyes. researchgate.netmfa.org Its creation by sulfonating indigo rendered the dye water-soluble, which represented a significant departure from the traditional vat dyeing process required for insoluble indigo. researchgate.net This solubility allows for a direct dyeing process, primarily for protein fibers such as wool and silk. mfa.org
The dyeing mechanism is based on the principles of acid dyeing. In an acidic solution, the amino groups (-NH₂) present in the protein fibers (like wool and silk) become protonated, acquiring a positive charge (-NH₃⁺). This compound, in its salt form, dissociates in water to yield the colored anion, which contains negatively charged sulfonate groups (-SO₃⁻). The dyeing process involves the formation of an ionic bond (salt linkage) between the negatively charged sulfonate groups of the dye molecule and the positively charged sites on the fiber.
The process typically involves immersing the textile in a dyebath containing the dissolved dye, an acid (such as sulfuric acid or acetic acid) to achieve the necessary low pH, and sometimes a salt to promote leveling (even dye distribution). The temperature is raised to facilitate the diffusion of the dye molecules into the fiber structure. wroot.blog Despite the simplified dyeing process compared to vat dyeing, this compound exhibits poor washfastness and lightfastness. researchgate.netresearchgate.nettandfonline.com The ionic bonds can be disrupted by washing, especially in neutral or alkaline water, causing the dye to bleed. researchgate.net
Pigment and Ink Formulations (Chemical Stability)
The chemical stability of a colorant is a critical factor in its suitability for pigment and ink formulations. This compound (as indigo carmine) is known for its vibrant blue color but exhibits several stability issues that limit its application. nih.gov Its stability is highly dependent on pH, light exposure, and the presence of other chemical agents. nih.gov
pH Stability: Indigo carmine is unstable across a range of pH values. In a 0.2% aqueous solution, it is blue at pH 11.4 and turns yellow at pH 13.0. researchgate.net It is also known to fade completely in alkaline solutions such as 10% sodium carbonate or 10% sodium hydroxide. nih.gov This instability is not limited to alkaline conditions; appreciable fading has been observed after one week at pH 3 and 5, with considerable fading at pH 7. researchgate.net
Light and Oxidation Stability: The dye has very poor lightfastness. researchgate.nettandfonline.com Upon exposure to light, the color can change from blue to green and eventually to a yellowish hue as the chromophore degrades. researchgate.net It is also very sensitive to oxidizing agents, which can irreversibly bleach the dye. nih.govresearchgate.net Conversely, it shows good resistance to reducing agents. nih.govresearchgate.net
Solubility and Compatibility: Among food-grade dyes, indigo carmine is noted as being the least soluble, with a solubility of 1.6 g in 100 mL of water at 25°C. nih.govresearchgate.net This relatively low solubility can be a factor in certain high-concentration ink formulations. Furthermore, it exhibits poor compatibility with other food components, such as sugars, with fading occurring in 10% sugar systems. nih.gov These stability characteristics necessitate careful formulation to mitigate degradation and color shift in inks and pigments.
| Condition | Stability of this compound (Indigo Carmine) | Reference |
| pH | Fades at pH 3, 5, and 7. Fades completely in 10% sodium carbonate. | nih.govresearchgate.net |
| Light Exposure | Poor lightfastness; color fades and shifts from blue to green/yellow. | researchgate.netresearchgate.nettandfonline.com |
| Oxidizing Agents | Very sensitive; color is easily bleached. | nih.govresearchgate.net |
| Reducing Agents | Good resistance to reduction. | nih.govresearchgate.net |
| Heat | Moderate heat stability. | researchgate.net |
| Sugar Solutions | Fades in 10% sugar systems. | nih.gov |
Derivatives and Analogues of Indigotindisulfonic Acid
Synthesis of Substituted Indigoids and Related Compounds
The synthesis of substituted indigoids, including analogues of Indigotindisulfonic acid, is a field of active research, driven by the desire to fine-tune the physicochemical properties of the parent molecule. Various synthetic strategies have been developed to introduce a range of functional groups onto the indigo (B80030) core.
A common approach to synthesizing indigoid dyes involves the condensation of indoxyl or its derivatives. For instance, the reaction of o-nitrobenzaldehyde with acetone (B3395972) in an alkaline medium is a well-established method for producing the indigo core, which can then be further functionalized. azbuki.bg More advanced methods, such as the use of molybdenum hexacarbonyl and cumyl peroxide with indole (B1671886) precursors, allow for the selective production of indigoid isomers like indirubin, demonstrating control over the dimerization process. nih.gov This method shows broad functional group tolerance, including for aldehydes and carboxylic acids. nih.gov
Enzymatic synthesis is emerging as a powerful and environmentally friendly alternative to traditional chemical methods. mdpi.com For example, fungal peroxygenases can be used for the one-step synthesis of Tyrian purple (6,6'-dibromoindigo) and other halogenated indigo derivatives from simple indole precursors. mdpi.com This highlights the potential of biocatalysis in creating a diverse range of substituted indigoids.
Introduction of Carboxyl Groups for Enhanced Solubility
A significant challenge in the application of many indigoid compounds is their poor solubility in common solvents. To address this, the introduction of hydrophilic functional groups, such as carboxyl groups, has been explored as a strategy to enhance solubility. This is particularly relevant when considering analogues to the highly water-soluble this compound, where sulfonic acid groups impart this property.
Research has demonstrated that the introduction of carboxyl groups into the indigo structure can dramatically increase water solubility. In one study, the enzymatic synthesis of indigo dicarboxylic acids resulted in compounds with a water solubility more than 1000-fold greater than that of the parent indigo. researchgate.net This was achieved using monooxygenase systems to convert indole derivatives containing carboxyl groups. researchgate.net Specifically, the bioconversion of indole-7-carboxylic acid yielded a mixture of indigo-7,7′-dicarboxylic acid and indirubin-7,7′-dicarboxylic acid, both of which were readily separable and exhibited high water solubility. researchgate.net
Another study focused on the biocatalytic synthesis of asymmetric carboxy-substituted indirubins. By using indole-5-carboxylic acid or indole-6-carboxylic acid as substrates, researchers were able to produce monocarboxyindirubins with water solubility up to three orders of magnitude higher than indirubin. researchgate.net These findings underscore the effectiveness of carboxylation as a strategy to create water-soluble indigoid analogues. researchgate.netresearchgate.net
The following table summarizes the solubility enhancement achieved through the introduction of carboxyl groups in selected indigoid compounds.
| Compound | Functional Group | Fold Increase in Water Solubility (compared to parent compound) |
| Indigo dicarboxylic acids | Carboxyl | >1000 |
| Monocarboxyindirubins | Carboxyl | Up to 1000 |
Exploration of Structure-Property Relationships
The relationship between the chemical structure of indigoid derivatives and their resulting properties is a key area of investigation. The type and position of substituents on the indigo core can significantly influence the compound's color, solubility, and electronic properties.
The introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting its absorption spectrum and color. nih.gov For example, the substitution of the indigo molecule with different functional groups can lead to a spectrum of colors. nih.gov
A study on the photocatalytic decomposition of indigo-5,5′-disulfonic acid (indigocarmine) and indigo-6,6′-dicarboxylic acid provided insights into the influence of sulfonic acid versus carboxylic acid groups. The primary photoproducts were found to be 2-amino-5-sulfobenzoic acid and isatine-5-sulfonic acid from indigocarmine, and aminoterephthalic acid and isatine-6-carboxylic acid from the dicarboxylic acid derivative. researchgate.net This suggests that the nature of the acidic group influences the degradation pathway.
The table below outlines the key properties influenced by the introduction of sulfonic and carboxylic acid groups.
| Property | Effect of Sulfonic Acid Groups | Effect of Carboxyl Groups |
| Water Solubility | High | Significantly Increased |
| Color | Blue | Varies with substitution |
| Photodegradation Products | Sulfonated aromatic compounds | Carboxylated aromatic compounds |
Comparative Chemical Reactivity and Stability of Analogues
The chemical reactivity and stability of this compound and its analogues are critical factors for their practical applications. The presence of different functional groups can influence their susceptibility to degradation and their interactions with other chemical species.
This compound, also known as indigo carmine (B74029), is known to be relatively stable in acidic conditions but can fade in alkaline solutions and in the presence of oxidizing or reducing agents. nih.gov Its stability is also affected by light. nih.gov A study on the photochemical properties of indigo and its derivatives highlighted that intramolecular proton transfer is a key mechanism for its high photostability. nih.gov
In a comparative study on the photocatalytic degradation of indigo-5,5′-disulfonic acid and indigo-6,6′-dicarboxylic acid, both compounds were found to be susceptible to decomposition in the presence of a TiO2 photocatalyst and UV irradiation. researchgate.net The degradation pathways, as mentioned earlier, led to different sets of aromatic byproducts, indicating that the sulfonic and carboxylic acid groups influence the reactivity of the molecule under these conditions.
The stability of indigoid dyes is a complex interplay of factors including the electronic nature of substituents and intermolecular forces. While direct comparative studies on the long-term chemical stability of a wide range of sulfonated versus carboxylated indigo derivatives are not extensively documented, the principles of organic chemistry suggest that the electron-withdrawing nature of both sulfonic and carboxylic acid groups would influence the electron density of the aromatic rings and thus their reactivity towards electrophilic or nucleophilic attack.
Advanced Applications of Derived Compounds (Non-Clinical)
The unique electronic and optical properties of indigoid derivatives have led to their exploration in various advanced, non-clinical applications, particularly in the field of materials science and organic electronics.
Substituted indigoids are being investigated as organic semiconductors for use in organic field-effect transistors (OFETs). nih.gov The ability to tune their electronic properties through chemical modification makes them promising candidates for creating new electronic materials. nih.gov For example, certain indigo derivatives have shown potential for use in the development of sustainable and biodegradable electronic devices. nih.gov
The introduction of specific functional groups can also lead to applications in sensor technology. For instance, the color change of some indigo derivatives in response to specific analytes or changes in their environment can be harnessed for the development of chemical sensors. Indigo carmine itself is used as a redox indicator, turning yellow upon reduction. medchemexpress.com
Furthermore, the development of water-soluble indigo derivatives with tailored optical properties opens up possibilities for their use in advanced optical materials, such as functional coatings and inks. The ability to precisely control the synthesis of substituted indigoids allows for the creation of molecules with specific absorption and emission characteristics, which is crucial for these applications.
Future Research Directions and Emerging Areas
Development of Novel Green Synthesis Approaches
Traditional synthesis of Indigotindisulfonic acid involves the use of concentrated sulfuric acid, which poses environmental and handling challenges. azbuki.bgresearchgate.net Consequently, a key area of future research is the development of environmentally friendly, or "green," synthesis methods. The aim is to create processes that are simpler, avoid hazardous and expensive reagents, and produce high yields and purity. google.comgoogle.com
Current research is exploring alternative synthesis pathways that minimize waste and energy consumption. One promising avenue is the use of enzymatic synthesis. nih.gov Biocatalytic methods, leveraging enzymes like oxygenases, offer the potential for highly selective reactions under mild, aqueous conditions, thereby reducing the environmental footprint compared to classical chemical synthesis. nih.gov These enzymatic approaches are not only more sustainable but also open up possibilities for creating novel indigo (B80030) derivatives. nih.gov Research in this area focuses on discovering and engineering enzymes with enhanced stability and catalytic efficiency for the specific oxidation and coupling reactions required to form the indigoid structure.
Advanced Spectroscopic and Computational Integration for Deeper Insights
To fully unlock the potential of this compound, a more profound understanding of its molecular structure, properties, and behavior is necessary. The integration of advanced spectroscopic techniques with high-level computational modeling is proving to be a powerful strategy for gaining these deeper insights.
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent formalism (TD-DFT), are being used to investigate the electronic structure and excited-state properties of the molecule. researchgate.netmdpi.com These studies provide fundamental physical insights into its photoexcitation and photolysis, which are crucial for applications in photocatalysis. researchgate.net For instance, DFT calculations have been employed to optimize the geometries of different isomers and tautomers of this compound in solution, while TD-DFT can compute UV/Vis absorption spectra that show excellent agreement with experimental data. researchgate.netmdpi.com
These computational findings are complemented by advanced spectroscopic analyses. Techniques such as Fourier-transform infrared spectroscopy (FTIR), UV-Visible spectroscopy, and micro-Raman spectroscopy are used to characterize the molecule and its interaction with other substances. nih.govrsc.orgrsc.org The synergy between theoretical predictions and experimental observations allows for a comprehensive characterization of the molecule's vibrational modes, electronic transitions, and structural parameters. researchgate.netmdpi.comnih.gov This integrated approach is essential for understanding reaction mechanisms and designing new derivatives with specific optical and electronic properties.
| Computational Method | Form | State | Vertical Excitation Energy (eV) | Vertical Excitation Energy (nm) | Generalized Oscillator Strength (GOS) |
|---|---|---|---|---|---|
| TD-DFT/M06-2X/6-311+G(d,p) | Neutral (IC) | S1 | 2.28 | ~543 | 0.4730 |
| TD-DFT/CAM-B3LYP/6-311+G(d,p) | Neutral (IC) | S1 | 2.19 | ~566 | 0.4695 |
| TD-DFT/M06-2X/6-311+G(d,p) | Anionic (IC²⁻) | S1 | 2.43 | ~509 | 0.4449 |
| TD-DFT/CAM-B3LYP/6-311+G(d,p) | Anionic (IC²⁻) | S1 | 2.43 | ~509 | 0.4421 |
Innovative Applications in Catalysis and Environmental Technologies
The chemical structure of this compound makes it a candidate for innovative applications in catalysis and environmental remediation. Its ability to be degraded by advanced oxidation processes (AOPs) is a major area of investigation. researchgate.netscirp.orgijies.net AOPs, which generate highly reactive hydroxyl radicals (HO•), can effectively mineralize the dye into less harmful substances like carbon dioxide and water. ijies.net
Research has focused on various AOPs for the degradation of Indigo Carmine, including:
Photocatalysis: Using semiconductors like Titanium dioxide (TiO₂) under UV irradiation to break down the dye. researchgate.netsciensage.info Studies show that factors such as catalyst dose, pH, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂) significantly influence degradation efficiency. sciensage.infonih.gov
Ozonation: Treatment with ozone has been shown to achieve rapid color removal. researchgate.netscirp.org
Fenton and Photo-Fenton Processes: These methods use iron salts (Fe²⁺/Fe³⁺) and hydrogen peroxide to generate hydroxyl radicals, proving effective in mineralizing the dye. ijies.netresearchgate.net
Sonolysis: The use of ultrasound to induce degradation, which can be combined with other AOPs to create synergistic effects. researchgate.netscirp.org
Beyond being a target for degradation, this compound is also being explored in the context of adsorption technologies for wastewater treatment. Materials such as graphene nanodots, activated carbon composites, and eco-friendly hydrogels are being developed and tested for their capacity to remove the dye from aqueous solutions. arabjchem.orgmdpi.com Computational fluid dynamics are also being used to simulate and optimize flow patterns and dye concentration changes in packed bed columns for efficient adsorption.
| AOP Method | Color Removal (%) | Reaction Time |
|---|---|---|
| Ozonation (O₃) | 94.4 | 32 minutes |
| Photocatalysis (TiO₂-UV) | 93.3 | 1 hour |
| Sonolysis (SN) | 39.2 | 4 hours |
Elucidation of Complex Reaction Mechanisms under Diverse Conditions
A fundamental challenge in optimizing the degradation and catalytic applications of this compound is the elucidation of its complex reaction mechanisms. The oxidative discoloration of the molecule is known to involve the cleavage of the central C=C double bond. researchgate.net This process leads to the formation of intermediate products, with Isatin (B1672199) sulfonic acid being a key identified intermediate. nih.govbiomedres.us
The degradation pathway is not a single-step process. In highly oxidative environments, such as a Briggs-Rauscher oscillatory reaction, the molecule can undergo multiple oxidation steps. nih.gov The initial oxidation can lead to the formation of an epoxide intermediate, which then hydrolyzes to form isatin sulfonic acid and dioxindole sulfonate. The dioxindole sulfonate can be further oxidized, indicating a cascade of reactions. nih.gov
Understanding the role of different reactive species, such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (OH•), is critical. researchgate.netmdpi.com The specific degradation pathway can vary depending on the reaction conditions (e.g., pH, catalyst) and the primary oxidant involved. nih.govresearchgate.net For example, some pathways involve the interaction of hydroxyl radicals with the sulfur atom, leading to the cleavage of the S-C bond. researchgate.net Future research will focus on using sophisticated analytical techniques to identify transient intermediates and map out these intricate reaction networks under various conditions to enable precise control over the degradation process.
Exploration of New Derivatives with Tunable Chemical Properties
The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with tailored chemical and physical properties. Research is moving towards creating functionalized indigoid pigments for advanced applications, particularly in the field of organic electronics. nih.gov By introducing different substituent groups onto the indigo core, properties such as solubility, color, and semiconductor characteristics can be precisely tuned. azbuki.bgnih.gov
The synthesis of dihalogenated indigos, for instance, has been explored to create a spectrum of colored pigments. nih.gov The goal is to develop environmentally friendly synthesis routes, potentially using enzymatic methods, to access these novel materials. nih.gov These new indigo derivatives are being investigated as organic semiconductors for use in devices like organic field-effect transistors and light-emitting diodes, renewing interest in this ancient class of molecules for modern technological applications. nih.gov
Q & A
Basic: What are the standard experimental protocols for synthesizing and characterizing indigotindisulfonic acid in laboratory settings?
Methodological Answer:
Synthesis typically involves sulfonation of indigotin under controlled acidic conditions. Characterization requires UV-Vis spectroscopy (to confirm λmax ~610 nm for the disulfonate form) and high-performance liquid chromatography (HPLC) to assess purity. For novel compounds, elemental analysis and mass spectrometry (MS) are mandatory to confirm molecular weight (466.36 g/mol) and structural integrity. Known compounds should cross-reference spectral data with prior literature .
Basic: What analytical techniques are recommended to validate the purity of this compound in pharmacological studies?
Methodological Answer:
Purity validation should combine:
- HPLC with a C18 column and mobile phase (e.g., methanol:water 70:30) to quantify impurities (<2% threshold).
- Titrimetry to verify sulfonic acid group content.
- Thermogravimetric analysis (TGA) to detect residual solvents.
For biological applications, endotoxin testing (e.g., LAL assay) is critical to ensure compliance with pharmacopeial standards .
Advanced: How can researchers resolve contradictions in reported toxicity data (e.g., LD50 variance across rodent models)?
Methodological Answer:
Discrepancies in acute toxicity (e.g., rat oral LD50 ranging from 2 g/kg to 2.5 g/kg) may arise from differences in formulation, species-specific metabolism, or dosing protocols. To address this:
- Conduct meta-analyses using PRISMA guidelines to aggregate data across studies .
- Perform dose-response studies under standardized OECD guidelines, controlling for variables like particle size and vehicle composition.
- Use species-specific pharmacokinetic modeling to extrapolate safe thresholds .
Advanced: What strategies are effective for elucidating the mechanism of action of this compound in Alzheimer’s disease models?
Methodological Answer:
Mechanistic studies should integrate:
- Molecular docking simulations to predict interactions with amyloid-β or tau proteins.
- Transcriptomic profiling (RNA-seq) of treated neuronal cultures to identify dysregulated pathways.
- In vivo PET imaging with radiolabeled compounds to assess blood-brain barrier penetration.
Address contradictions in LLM-driven drug repurposing ratings (e.g., variance = 0.01566) by validating findings across multiple in vitro and in silico platforms .
Advanced: How should researchers apply a weight-of-evidence approach to integrate fragmented data on this compound’s pharmacokinetics?
Methodological Answer:
Construct a tiered evidence matrix:
Tier 1 : Prioritize peer-reviewed in vivo studies with rigorous controls (e.g., plasma concentration-time curves).
Tier 2 : Include in vitro permeability assays (Caco-2 models) and hepatocyte stability data.
Tier 3 : Leverage computational predictions (e.g., QSPR models for bioavailability).
Cross-reference discrepancies using sensitivity analysis and Bayesian meta-regression to quantify uncertainty .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles) to prevent dermal/ocular exposure (LD50 data indicates moderate acute toxicity).
- Store in amber glass vials under inert atmosphere to prevent photodegradation.
- Implement fume hoods for powder handling to avoid inhalation risks (rodent intravenous LD50 = 93 mg/kg) .
Advanced: How can researchers optimize statistical methods to analyze dose-dependent effects in this compound studies?
Methodological Answer:
- Apply non-linear regression (e.g., Hill equation) to model sigmoidal dose-response curves.
- Use ANCOVA to adjust for covariates like animal weight or baseline biomarker levels.
- For high-throughput screening data, employ false discovery rate (FDR) correction to minimize Type I errors .
Basic: What steps ensure reproducibility in this compound experimental workflows?
Methodological Answer:
- Document synthesis parameters (temperature, pH, sulfonation time) in machine-readable formats.
- Share raw chromatographic data (e.g., .cdf files) and NMR spectra (Bruker format) in supplementary materials.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
